Methyl pantothenate Methyl pantothenate
Brand Name: Vulcanchem
CAS No.: 50692-78-9
VCID: VC20872222
InChI: InChI=1S/C10H19NO5/c1-10(2,6-12)8(14)9(15)11-5-4-7(13)16-3/h8,12,14H,4-6H2,1-3H3,(H,11,15)/t8-/m0/s1
SMILES: CC(C)(CO)C(C(=O)NCCC(=O)OC)O
Molecular Formula: C10H19NO5
Molecular Weight: 233.26 g/mol

Methyl pantothenate

CAS No.: 50692-78-9

Cat. No.: VC20872222

Molecular Formula: C10H19NO5

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl pantothenate - 50692-78-9

Specification

CAS No. 50692-78-9
Molecular Formula C10H19NO5
Molecular Weight 233.26 g/mol
IUPAC Name methyl 3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate
Standard InChI InChI=1S/C10H19NO5/c1-10(2,6-12)8(14)9(15)11-5-4-7(13)16-3/h8,12,14H,4-6H2,1-3H3,(H,11,15)/t8-/m0/s1
Standard InChI Key XUOLPZAHXIRZLN-QMMMGPOBSA-N
Isomeric SMILES CC(C)(CO)[C@H](C(=O)NCCC(=O)OC)O
SMILES CC(C)(CO)C(C(=O)NCCC(=O)OC)O
Canonical SMILES CC(C)(CO)C(C(=O)NCCC(=O)OC)O

Introduction

Chemical Structure and Properties

Methyl pantothenate (CAS No. 50692-78-9) is characterized by the chemical formula C₁₀H₁₉NO₅ and a molecular weight of 233.26 g/mol. Structurally, this compound replaces the carboxyl group of pantothenate with a methyl ester, altering its physicochemical properties, such as solubility and metabolic processing, compared to free pantothenate.

The systematic name for methyl pantothenate is (R)-methyl 3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate, reflecting its structural components: a pantoyl moiety linked to β-alanine methyl ester through an amide bond.

Physical and Chemical Properties

The physical and chemical properties of methyl pantothenate are summarized in the following table:

PropertyValue
Chemical FormulaC₁₀H₁₉NO₅
Molecular Weight233.26 g/mol
Density1.175±0.06 g/cm³ (Predicted)
Boiling Point120-125°C (at 0.01 Torr)
pKa12.96±0.20 (Predicted)
CAS Number50692-78-9

These properties influence the compound's behavior in various chemical reactions and biological systems .

Synthesis and Preparation Methods

Methyl pantothenate can be synthesized through various methods, with direct esterification being the most common approach.

Chemical Synthesis

The primary synthetic route involves esterification of pantothenic acid with methanol. This reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the process. The reaction is carried out under reflux conditions to ensure complete conversion of pantothenic acid to the methyl ester.

Industrial Production

In industrial settings, the production of methyl pantothenate often employs continuous flow reactors to optimize reaction conditions and improve yield. The process includes purification through distillation or crystallization to obtain high-purity methyl pantothenate suitable for pharmaceutical and cosmetic applications.

Enzymatic Approaches

Recent research has explored enzymatic methods for synthesizing pantothenic acid derivatives. Studies have demonstrated that pantothenate synthetase (PS) from E. coli has a broad amine scope that enables efficient synthesis of vitamin B5 derivatives with excellent isolated yields . These enzymatic approaches offer advantages in terms of selectivity and milder reaction conditions compared to traditional chemical synthesis.

Chemical Reactions and Reactivity

Methyl pantothenate participates in various chemical reactions owing to its functional groups.

Hydrolysis

In the presence of water and an acid or base catalyst, methyl pantothenate can hydrolyze back to pantothenic acid and methanol. This reaction is particularly relevant in biological systems, where esterases may catalyze this conversion.

Oxidation

Under strong oxidizing conditions, methyl pantothenate can be oxidized to form corresponding carboxylic acids. The hydroxyl groups in the molecule are susceptible to oxidation, potentially leading to various oxidized derivatives.

Nucleophilic Substitution

The compound can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles. These reactions are typically conducted using specific reagents and conditions depending on the desired product.

CompoundRelationship to Pantothenic AcidNotable Properties
Methyl PantothenateMethyl ester derivativeModified solubility and metabolic properties
PantethineDisulfide form of pantetheineCloser to CoA in biosynthetic pathway; demonstrated lipid-lowering effects
Calcium PantothenateCalcium saltCommon form used in supplements

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